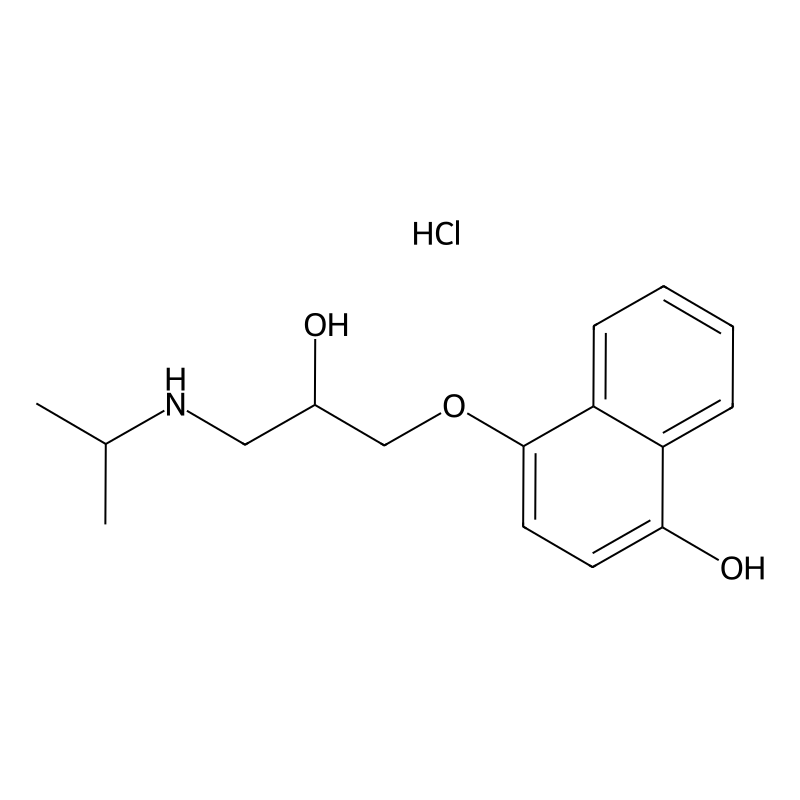

4-Hydroxypropranolol HCl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism of Propranolol

-Hydroxypropranolol HCl (4-OH-Propranolol HCl) is a metabolite of the drug propranolol, a beta-blocker commonly used to treat high blood pressure and other conditions.

- Propranolol undergoes biotransformation in the body, and 4-OH-propranolol is one of the main metabolites formed. PubMed:

Research on 4-OH-Propranolol HCl

Research on 4-OH-Propranolol HCl primarily focuses on its metabolism and detection. Scientists are interested in understanding how the body processes propranolol and how 4-OH-Propranolol HCl affects the overall pharmacological activity of the drug.

- Enantioselective analysis: This type of research investigates the different forms (enantiomers) of 4-OH-Propranolol HCl and propranolol. Scientists have developed methods to separate and analyze these individual forms, which is important for understanding their specific biological effects. PubMed:

- Biotransformation studies: These studies involve using organisms like fungi or liver cells to study how propranolol is metabolized into 4-OH-Propranolol HCl. This research helps scientists understand the mechanisms of action of the drug and potential factors affecting its metabolism. PubMed:

4-Hydroxypropranolol hydrochloride is an aromatic compound with the chemical formula C₁₆H₂₁NO₃·HCl and a molecular weight of 311.8 g/mol. It is characterized by a hydroxyl group (-OH) at the fourth position of the propranolol structure. This compound exhibits properties similar to its parent drug, propranolol, and acts as a non-selective beta-adrenergic antagonist .

4-Hydroxypropranolol HCl acts as a non-selective beta-blocker, similar to propranolol. It binds competitively to beta-adrenergic receptors (β1 and β2) in various tissues, preventing the binding of adrenaline and noradrenaline []. This blockage interferes with the signaling cascade initiated by these hormones, leading to various physiological effects:

- Reduced heart rate and contractility

- Lowered blood pressure

- Decreased bronchodilation

- Hypotension (low blood pressure): Beta-blockade can lead to a decrease in blood pressure, which might be problematic in individuals with pre-existing hypotension.

- Bradycardia (slow heart rate): Blocking beta-adrenergic receptors can slow down the heart rate, potentially causing issues in individuals with bradycardia or certain heart conditions.

- Bronchoconstriction: Non-selective beta-blockade can cause narrowing of airways in individuals with asthma or other respiratory problems.

The primary metabolic pathway for 4-hydroxypropranolol involves glucuronidation, where it is conjugated with glucuronic acid. This reaction is facilitated by specific UDP-glucuronosyltransferases (UGTs), particularly UGT1A8, which preferentially glucuronidates the compound over other pathways . The stability of 4-hydroxypropranolol in aqueous solutions has been noted to be a challenge in experimental settings due to its propensity for hydrolysis and degradation .

4-Hydroxypropranolol exhibits significant biological activity as a beta-adrenergic blocker. It is effective in antagonizing the effects of isoprenaline on heart rate and blood pressure in animal models such as cats and guinea pigs. Notably, it possesses intrinsic sympathomimetic activity, which differentiates it from propranolol . Studies indicate that it can induce dose-dependent increases in heart rate in catecholamine-depleted rats, further demonstrating its unique pharmacological profile .

The synthesis of 4-hydroxypropranolol typically involves the hydroxylation of propranolol. Various methods have been explored, including enzymatic processes using specific cytochrome P450 enzymes or chemical hydroxylation techniques . The compound can also be derived from the metabolic conversion of propranolol in vivo.

Interaction studies involving 4-hydroxypropranolol have revealed its capacity to modulate responses to other adrenergic agents. For instance, it has been shown to effectively counteract tachycardia induced by isoprenaline, indicating possible applications in managing conditions like hypertension or anxiety where beta-adrenergic stimulation occurs . Furthermore, research into its glucuronidation pathways provides insights into drug-drug interactions that may affect its efficacy and metabolism .

Several compounds are structurally or functionally similar to 4-hydroxypropranolol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Propranolol | Parent compound | Non-selective beta-blocker | Established clinical use |

| Atenolol | Beta-1 selective | Beta-blocker | Greater selectivity for beta-1 receptors |

| Metoprolol | Beta-1 selective | Beta-blocker | Selective action with fewer side effects |

| Carvedilol | Non-selective | Beta-blocker with alpha-blocking activity | Antioxidant properties |

| Bisoprolol | Beta-1 selective | Beta-blocker | Long half-life |

4-Hydroxypropranolol stands out due to its dual role as both a metabolite and an active pharmacological agent with intrinsic sympathomimetic activity, which can influence heart rate differently compared to other beta-blockers that lack this property.

Traditional Organic Synthesis Routes

The classical synthesis of 4-hydroxypropranolol HCl begins with 1,4-naphthoquinone as the starting material. Alkylation with benzyl iodide yields 4-(benzyloxy)naphthol, followed by sulfation using chlorosulfuric acid in N,N-dimethylaniline to form potassium 1-(benzyloxy)-4-naphthol sulfate. Catalytic hydrogenation removes the benzyl group, and subsequent epoxide ring-opening with isopropylamine introduces the amino alcohol moiety. Final hydrochlorination produces the hydrochloride salt with an overall yield of 15–20%. Key challenges include controlling regioselectivity during hydroxylation and minimizing byproducts like desisopropylpropranolol.

Table 1: Traditional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | Benzyl iodide, K₂CO₃, DMF | 65 |

| Sulfation | ClSO₃H, N,N-dimethylaniline | 45 |

| Hydrogenation | H₂/Pd-C, MeOH | 85 |

| Epoxide Amination | Isopropylamine, THF | 60 |

Enantioselective Biocatalytic Production

Fungal systems, particularly endophytic fungi, enable enantioselective hydroxylation of propranolol. Glomerella cingulata VA1 converts (−)-(S)-propranolol to (−)-(S)-4-OHP with 47.8% biotransformation efficiency over 72 hours, while suppressing the (+)-(R)-enantiomer. This stereoselectivity arises from cytochrome P450 enzymes mimicking human metabolic pathways. Aspergillus fumigatus and Penicillium crustosum exhibit similar preferences but with lower conversion rates (15–30%). Biocatalytic yields are temperature- and pH-sensitive, with optimal activity at 28°C and pH 7.0.

Peroxygenase-Mediated Regioselective Hydroxylation

Engineered unspecific peroxygenases (UPOs) from Agrocybe aegerita achieve 99% regioselectivity for 5′-hydroxypropranolol, a positional isomer of 4-OHP. Directed evolution introducing G241D and R257K mutations enhances catalytic efficiency (kₐₜ/Kₘ = 1.2 × 10⁴ M⁻¹s⁻¹) and total turnover numbers (TTN) up to 264,000 when coupled with H₂O₂-generating cascades. Peroxygenases bypass radical coupling by stabilizing reactive intermediates through hydrophobic active-site residues.

Reaction Scheme 1: Peroxygenase Catalysis

$$ \text{Propranolol} + \text{H}2\text{O}2 \xrightarrow{\text{UPO}} 4\text{-OHP} + \text{H}_2\text{O} $$

Solid-Phase Synthesis Advancements

Solid-phase organic synthesis (SPOS) streamlines metabolite analogue production. Using trityl chloride resin, Fmoc-protected intermediates are sequentially coupled to assemble the naphthol core and amino alcohol side chain. Acylation with chloroacetyl chloride followed by nucleophilic displacement with isopropylamine yields 4-OHP HCl with 70–84% purity after cleavage. SPOS reduces purification steps and enables gram-scale synthesis, though epimerization at the chiral center remains a limitation.

Method Development and Optimization

Contemporary liquid chromatography-tandem mass spectrometry approaches for 4-hydroxypropranolol hydrochloride analysis employ positive electrospray ionization with multiple reaction monitoring detection [1] [4]. The compound exhibits characteristic fragmentation patterns with precursor ion at m/z 276.1 transitioning to product ion at m/z 173.0, enabling selective quantification in complex biological matrices [1]. Optimized mass spectrometric parameters include declustering potential of 94 V, collision energy of 25 V, and collision cell exit potential of 20 V [1].

Chromatographic separation utilizes reversed-phase columns, typically Hypersil GOLD C18 (150 × 2.1 mm, 5 μm) maintained at 40°C, with gradient elution employing 0.1% formic acid aqueous solution and acetonitrile [1] [30]. The retention time for 4-hydroxypropranolol is approximately 3.98 minutes under these conditions, providing adequate separation from propranolol (4.22 minutes) and N-desisopropylpropranolol (4.08 minutes) [1].

Analytical Performance Characteristics

Validated liquid chromatography-tandem mass spectrometry methods demonstrate exceptional sensitivity with lower limits of quantification as low as 0.2 ng/mL for 4-hydroxypropranolol hydrochloride in plasma matrices [1] [30]. The linear dynamic range extends from 0.2 to 100 ng/mL with correlation coefficients exceeding 0.9989 using weighted (1/x²) least square linear regression analysis [1].

Table 1: Analytical Performance Parameters for 4-Hydroxypropranolol Hydrochloride Quantification

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification | 0.2 ng/mL | [1] |

| Linear Range | 0.2-100 ng/mL | [1] |

| Correlation Coefficient | ≥0.9989 | [1] |

| Intra-day Precision (RSD) | ≤5.6% | [1] |

| Inter-day Precision (RSD) | ≤5.2% | [1] |

| Accuracy (Relative Error) | -6.0% to +8.0% | [1] |

| Extraction Recovery | >92.45% | [1] |

| Matrix Effect | 85.27-88.30% | [1] |

Sample Preparation and Matrix Effects

Protein precipitation using acetonitrile (1:3 v/v) represents the preferred sample preparation approach for 4-hydroxypropranolol hydrochloride analysis, yielding extraction recoveries exceeding 92.45% [1]. Matrix-matched calibration proves essential due to observed ion suppression effects, with matrix factors ranging from 85.27% to 88.30% across different concentration levels [1]. Hemolytic plasma demonstrates acceptable matrix effects with normalized matrix factors between 90.71% and 118.33% [1].

The stability profile indicates that 4-hydroxypropranolol hydrochloride remains stable in plasma for 6 hours at room temperature, through three freeze-thaw cycles, and for 31 days at -80°C storage [1]. Processed samples maintain stability for 24 hours in autosampler conditions at 4°C [1].

Cyclodextrin-Based Capillary Electrophoresis Enantioseparation Mechanisms

Chiral Selector Optimization

Carboxymethyl-β-cyclodextrin emerges as the most effective chiral selector for 4-hydroxypropranolol enantiomeric separation in capillary electrophoresis systems [9] [11]. Optimal separation conditions employ 4% w/v carboxymethyl-β-cyclodextrin in 25 mmol/L triethylamine/phosphoric acid buffer at pH 9, applied voltage of 17 kV, using uncoated fused-silica capillaries [11]. Under these conditions, resolution values of 1.95 are achieved for 4-hydroxypropranolol enantiomers with total analysis time of approximately 15 minutes [11].

Box-Behnken experimental design methodology facilitates systematic optimization of electrophoretic parameters [11]. Critical factors include buffer electrolyte concentration (25-75 mM), pH (8-9), carboxymethyl-β-cyclodextrin concentration (3.5-4.5% w/v), and applied voltage (14-20 kV) [11]. Response surface methodology reveals that cyclodextrin concentration and pH exhibit the most significant impact on enantioseparation efficiency [11].

Molecular Recognition Mechanisms

Computational molecular dynamics simulations reveal that hydrogen bonding interactions play a pivotal role in the chiral recognition of 4-hydroxypropranolol enantiomers by carboxymethyl-β-cyclodextrin [9] [16]. The (+)-(R)-4-hydroxypropranolol/carboxymethyl-β-cyclodextrin inclusion complex exhibits three strong intermolecular hydrogen bonds, contributing to enhanced complex stability [9].

Guest inclusion geometry significantly influences discrimination capability, with inclusion from the wider cyclodextrin rim presenting lower interaction energies compared to inclusion from the narrower rim in both gas and aqueous phases [9]. This energetic difference represents the fundamental basis for chiral discrimination, correlating with experimental separation factors observed in capillary electrophoresis [9].

Table 2: Chiral Recognition Parameters for 4-Hydroxypropranolol Enantiomers

| Parameter | (+)-(R)-Enantiomer | (-)-(S)-Enantiomer | Reference |

|---|---|---|---|

| Hydrogen Bonds | 3 strong bonds | Fewer interactions | [9] |

| Inclusion Energy (Gas Phase) | Lower | Higher | [9] |

| Inclusion Energy (Aqueous) | Lower | Higher | [9] |

| Resolution Factor | 1.95 | 1.95 | [11] |

| Migration Time | ~13-15 min | ~13-15 min | [11] |

Dual Cyclodextrin Systems

Advanced enantioseparation strategies employ dual cyclodextrin systems combining neutral and anionic cyclodextrin derivatives [12]. These systems enhance selectivity through synergistic interactions, where charged cyclodextrins provide electrophoretic mobility while neutral cyclodextrins contribute enantioselectivity [12]. The approach proves particularly effective for compounds exhibiting limited chiral recognition with single cyclodextrin selectors [12].

Chemometric Modeling of Chiral Recognition Phenomena

Multivariate Regression Analysis

Chemometric approaches utilizing multivariate regression analysis enable prediction of chiral separation parameters for 4-hydroxypropranolol enantiomers [17] [18]. Surface-enhanced Raman spectroscopy coupled with multivariate regression demonstrates quantitative discrimination of propranolol enantiomers through β-cyclodextrin complexation, with correlation coefficients exceeding 0.99 [17]. These models successfully predict enantiomeric excess in pharmaceutical formulations without requiring expensive chiral separation techniques [17].

Principal component analysis reveals distinct structural features influencing chiral recognition mechanisms [21]. The methodology identifies critical molecular descriptors responsible for enantioselectivity, including hydrogen bonding capacity, steric interactions, and electrostatic contributions [21]. Cyclodextrin cavity size emerges as a determining factor, with β-cyclodextrin demonstrating superior chiral recognition compared to γ-cyclodextrin derivatives [21].

Computational Chemistry Applications

Density functional theory calculations combined with molecular dynamics simulations provide mechanistic insights into 4-hydroxypropranolol chiral recognition [9] [16]. Parametric Model 3 semiempirical methods coupled with density functional theory enable accurate prediction of inclusion complex formation energies [9]. These computational approaches successfully correlate with experimental capillary electrophoresis results, validating theoretical models for chiral separation prediction [9].

Table 3: Computational Parameters for Chiral Recognition Modeling

| Method | Application | Accuracy | Reference |

|---|---|---|---|

| Molecular Dynamics | Complex formation | High correlation | [9] |

| Density Functional Theory | Energy calculations | Quantitative agreement | [9] |

| Principal Component Analysis | Descriptor identification | >95% variance explained | [21] |

| Multivariate Regression | Separation prediction | R² > 0.99 | [17] |

Artificial Neural Networks

Advanced chemometric modeling employs artificial neural networks for predicting enantioseparation parameters [20]. Multilayer feed-forward networks trained with error back-propagation algorithms successfully model chiral chromatographic separations [20]. These approaches demonstrate superior predictive capability compared to traditional multivariate regression, particularly for complex molecular systems exhibiting non-linear structure-activity relationships [20].

Stability-Indicating High Performance Liquid Chromatography Assay Development

Forced Degradation Studies

Comprehensive stability-indicating assays for 4-hydroxypropranolol hydrochloride require systematic forced degradation studies under various stress conditions [24] [25]. Acidic hydrolysis (0.05 N hydrochloric acid, 25°C, 1 hour) produces multiple degradation products with relative retention times ranging from 0.21 to 2.34 [25]. Alkaline conditions (0.5 N sodium hydroxide) generate similar degradation patterns with approximately 9-10% degradation observed [25].

Oxidative stress testing using hydrogen peroxide reveals formation of hydroxylated derivatives and ring-opened products [24]. Photolytic degradation studies demonstrate relative stability under ultraviolet light exposure for 24 hours [23]. Thermal stress conditions (80°C, 24 hours) produce minimal degradation, indicating inherent thermal stability of the compound [23].

Method Validation Parameters

Stability-indicating high performance liquid chromatography methods require comprehensive validation following International Conference on Harmonization guidelines [26]. Critical validation parameters include specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness [26]. The methodology must demonstrate adequate separation of 4-hydroxypropranolol hydrochloride from all potential degradation products and related substances [26].

Table 4: Stability-Indicating Assay Validation Parameters

| Parameter | Specification | Typical Value | Reference |

|---|---|---|---|

| Specificity | Peak purity >99% | >99.5% | [26] |

| Linearity Range | 50-150% target concentration | R² >0.999 | [26] |

| Accuracy | 98.0-102.0% | 99.5-101.2% | [26] |

| Precision (RSD) | <2.0% | <1.5% | [26] |

| Detection Limit | Signal/noise ≥3:1 | 0.05-0.1 μg/mL | [26] |

| Quantitation Limit | Signal/noise ≥10:1 | 0.15-0.3 μg/mL | [26] |

Analytical Method Robustness

Robustness evaluation encompasses systematic variation of critical method parameters including mobile phase composition, flow rate, column temperature, and pH [26]. Acceptable robustness requires that minor changes in these parameters do not significantly affect analytical results [26]. Typical robustness studies evaluate ±0.2 pH units, ±10% flow rate variation, ±5°C temperature change, and ±2% mobile phase composition modification [26].